SNIPER(ABL)-058

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

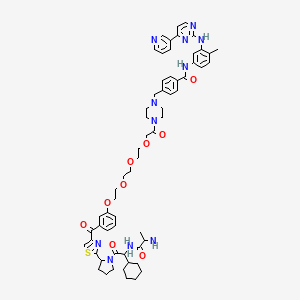

Molecular Formula |

C62H75N11O9S |

|---|---|

Molecular Weight |

1150.4 g/mol |

IUPAC Name |

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69) |

InChI Key |

TVHMRPZDSBFQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNIPER(ABL)-058

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of SNIPER(ABL)-058, a novel targeted protein degrader. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Concept: Targeted Protein Degradation

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. Unlike traditional inhibitors that only block a protein's function, SNIPERs induce the complete degradation of the target protein, potentially offering a more profound and sustained therapeutic effect. This is particularly relevant for diseases driven by oncogenic proteins like BCR-ABL in Chronic Myeloid Leukemia (CML).

Molecular Architecture of this compound

This compound is a chimeric molecule comprising three key components connected by a polyethylene glycol linker:

-

A Target-Binding Ligand: Imatinib, a well-characterized inhibitor of the ABL kinase domain of the BCR-ABL oncoprotein.

-

An E3 Ubiquitin Ligase-Recruiting Ligand: An LCL161 derivative, which binds to the inhibitor of apoptosis proteins (IAPs).

-

A Linker: A polyethylene glycol chain that optimally positions the target protein and the E3 ligase for interaction.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

The process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the kinase domain of the BCR-ABL protein via its Imatinib moiety and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161 derivative. This forms a transient ternary complex.[1]

-

Ubiquitination of BCR-ABL: The recruitment of the E3 ligase in close proximity to BCR-ABL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on BCR-ABL.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into smaller peptides, effectively eliminating it from the cell.

-

Recycling of this compound: After inducing the ubiquitination of a BCR-ABL molecule, this compound is released and can proceed to bind to another BCR-ABL and IAP molecule, acting catalytically to induce the degradation of multiple target proteins.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced BCR-ABL degradation and downstream signaling inhibition.

Quantitative Data Summary

The efficacy of this compound and related compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a given cell line.

| Compound | Target Ligand | IAP Ligand | Linker | DC50 (BCR-ABL) | Cell Line(s) | Reference |

| This compound | Imatinib | LCL161 derivative | PEG | 10 µM | K562, KU812 | [1][2][3][4] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | Alkyl | 20 µM | Not Specified | [4] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | Alkyl | 5 µM | Not Specified | [2] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | PEG | 5 µM | Not Specified | [3][4] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | PEG | 0.3 µM | Not Specified | [3] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | PEG | 10 nM | Not Specified | [3] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | Alkyl | 10 µM | Not Specified | [4] |

| SNIPER(ABL)-050 | Imatinib | MV-1 | Alkyl | Not Specified | Not Specified | [4] |

| SNIPER(ABL)-062 | Allosteric Inhibitor | cIAP1 ligand | PEG | Potent degradation | Not Specified | [3] |

Downstream Signaling Consequences

The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key downstream effects include:

-

Reduced Phosphorylation of STAT5 and CrkL: BCR-ABL is a constitutively active tyrosine kinase that phosphorylates and activates several downstream substrates, including STAT5 and CrkL. Treatment with this compound results in a significant reduction in the phosphorylation levels of these proteins.[1]

-

Inhibition of Cell Proliferation: By degrading BCR-ABL and inhibiting its downstream signaling, this compound effectively suppresses the growth of BCR-ABL-positive CML cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Lines: K562 and KU812 human CML cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of BCR-ABL and other proteins of interest following treatment with this compound.

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Immunoprecipitation for Ubiquitination Assay

This assay is used to demonstrate the ubiquitination of BCR-ABL induced by this compound.

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against BCR-ABL overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform Western blotting as described above, using a primary antibody against ubiquitin to detect the polyubiquitin chains on BCR-ABL.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.[5][6][7]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

-

MTT Addition:

-

After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the oncogenic driver protein, BCR-ABL. Its mechanism of action, centered on the recruitment of IAP E3 ligases to facilitate ubiquitination and proteasomal degradation, offers a distinct and potentially more effective approach than traditional kinase inhibition. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate and develop this and similar targeted protein degradation technologies.

References

SNIPER(ABL)-058: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed as a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) to induce the degradation of the BCR-ABL fusion protein.[1] This oncoprotein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[1] this compound is a chimeric compound that conjugates the ABL kinase inhibitor Imatinib to a derivative of the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.[1] By hijacking the cellular ubiquitin-proteasome system, this compound offers a potential therapeutic strategy for CML, including cases that have developed resistance to traditional kinase inhibitors.[1] This document provides a detailed overview of the technical aspects of this compound, including its mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, drug resistance remains a clinical challenge.

Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional enzyme inhibition. This compound is a key example of this approach, designed to eliminate the BCR-ABL oncoprotein rather than merely inhibiting its enzymatic activity.

Molecular Composition and Structure

This compound is a heterobifunctional molecule with three key components:

-

Target-binding Ligand: Imatinib, a well-characterized inhibitor that specifically binds to the kinase domain of the ABL protein.

-

E3 Ligase-recruiting Ligand: A derivative of LCL161, which is a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[1]

-

Linker: A polyethylene glycol (PEG) linker that connects the Imatinib and LCL161 derivative moieties, with an optimized length to facilitate the formation of a productive ternary complex between BCR-ABL and an IAP E3 ligase.[1]

Mechanism of Action

This compound functions by inducing the proximity of the BCR-ABL protein to IAP E3 ubiquitin ligases, specifically cIAP1 and XIAP.[1] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BCR-ABL substrate, leading to its polyubiquitination. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

References

SNIPER(ABL)-058: A Technical Overview of a Novel BCR-ABL Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNIPER(ABL)-058 is a novel chimeric molecule designed for the targeted degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it represents a promising therapeutic strategy, particularly in the context of resistance to conventional tyrosine kinase inhibitors. This document provides a comprehensive technical guide to the discovery, mechanism of action, and development of this compound, consolidating available data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction and Discovery

This compound emerged from research focused on developing protein degraders as an alternative to small molecule inhibitors for treating CML. The core concept behind SNIPER technology is to hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. These chimeric molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity and triggering the ubiquitination and subsequent proteasomal degradation of the target.

This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, through a polyethylene glycol (PEG) linker.[1] This design allows this compound to specifically target the BCR-ABL protein for degradation.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the SNIPER molecule, the BCR-ABL target protein, and an IAP E3 ligase.[1] Specifically, the Imatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the LCL161 derivative moiety recruits IAP E3 ligases, primarily cIAP1 (cellular inhibitor of apoptosis protein 1) and XIAP (X-linked inhibitor of apoptosis protein).[1] This proximity induces the poly-ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a closely related compound, SNIPER(ABL)-039. It is important to note that specific IC50 values for this compound binding to ABL and IAPs are not publicly available; the values for SNIPER(ABL)-039, which utilizes Dasatinib instead of Imatinib, are provided for comparative context.

| Compound | Target | Assay | Value | Reference |

| This compound | BCR-ABL | Degradation (DC50) | 10 µM | [2][3][4][5][6] |

| SNIPER(ABL)-039 | ABL | Inhibition (IC50) | 0.54 nM | |

| SNIPER(ABL)-039 | cIAP1 | Inhibition (IC50) | 10 nM | |

| SNIPER(ABL)-039 | cIAP2 | Inhibition (IC50) | 12 nM | |

| SNIPER(ABL)-039 | XIAP | Inhibition (IC50) | 50 nM |

Signaling Pathway

The degradation of BCR-ABL by this compound leads to the downregulation of its downstream signaling pathways, which are crucial for the malignant phenotype of CML cells. Key among these are pathways involving STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein). The phosphorylation of these downstream substrates is inhibited following the reduction of BCR-ABL levels.[1]

Experimental Protocols

While specific, detailed protocols for the synthesis and evaluation of this compound are not fully available in the public domain, this section outlines the general methodologies employed in the development and characterization of similar SNIPER compounds.

Synthesis of this compound

The synthesis of this compound involves the chemical conjugation of an Imatinib derivative to an LCL161 derivative via a polyethylene glycol (PEG) linker.[1] This is typically achieved through multi-step organic synthesis.

General Steps:

-

Functionalization of Imatinib: A derivative of Imatinib is prepared with a reactive functional group suitable for linker conjugation.

-

Functionalization of LCL161: Similarly, the LCL161 derivative is modified to possess a complementary reactive group.

-

Linker Synthesis: A PEG linker of optimized length is synthesized with appropriate functional groups at its termini.

-

Conjugation: The functionalized Imatinib, LCL161 derivative, and PEG linker are reacted together, often in a stepwise manner, to form the final this compound molecule.

-

Purification: The final product is purified using standard techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity.

In Vitro Evaluation of BCR-ABL Degradation

The primary in vitro assay to assess the efficacy of this compound is to measure the degradation of the BCR-ABL protein in a relevant cell line, such as K562, which is a human CML cell line that expresses BCR-ABL.

Western Blotting Protocol:

-

Cell Culture and Treatment: K562 cells are cultured in appropriate media and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of BCR-ABL degradation relative to the loading control.

Cell Viability Assay

To assess the functional consequence of BCR-ABL degradation, cell viability assays are performed on CML cell lines treated with this compound.

MTT or MTS Assay Protocol:

-

Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization and Measurement: A solubilization solution is added (for MTT), and the absorbance is read on a plate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

Experimental and Developmental Workflow

The development of this compound follows a logical progression from design and synthesis to preclinical evaluation.

Future Directions and Conclusion

This compound represents a significant advancement in the field of targeted protein degradation for cancer therapy. Its ability to induce the degradation of BCR-ABL offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of this compound to improve its in vivo efficacy and safety profile. Further studies are also warranted to explore its potential in overcoming various forms of TKI resistance in CML. The development of this compound underscores the promise of the SNIPER technology platform for creating novel therapeutics against challenging oncology targets. As of now, in vivo efficacy data for this compound has not been made publicly available.

References

An In-depth Technical Guide to SNIPER(ABL)-058 for BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNIPER(ABL)-058, a novel heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in its characterization.

Introduction to this compound

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that leverage the cell's own ubiquitin-proteasome system to eliminate target proteins. It is a chimeric molecule composed of three key components:

-

A BCR-ABL Ligand: Imatinib, a well-established tyrosine kinase inhibitor (TKI), serves as the "warhead" that specifically binds to the BCR-ABL protein.

-

An E3 Ligase Ligand: A derivative of LCL161, which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1] This moiety recruits the E3 ubiquitin ligases cIAP1 and XIAP.

-

A Linker: A polyethylene glycol (PEG) linker connects the imatinib and LCL161 derivative components, optimizing the spatial orientation for the formation of a ternary complex between BCR-ABL and the E3 ligase.[1]

By bringing the E3 ligase into close proximity with BCR-ABL, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This approach offers a potential therapeutic strategy to overcome resistance to traditional TKIs.[1]

Mechanism of Action

The primary mechanism of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase (cIAP1 or XIAP). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.[1] Mechanistic studies have confirmed that the degradation of BCR-ABL by SNIPER molecules is dependent on the ubiquitin-proteasome system and involves both cIAP1 and XIAP.

Quantitative Data

The efficacy of this compound and related compounds has been assessed through various quantitative measures, primarily the half-maximal degradation concentration (DC50) and half-maximal growth inhibitory concentration (IC50).

BCR-ABL Degradation

The DC50 value represents the concentration of a compound required to degrade 50% of the target protein. This compound induces the degradation of BCR-ABL with a DC50 of 10 µM in K562 cells after a 24-hour treatment.[2] The degradation is specific to BCR-ABL, as other cellular proteins are not significantly affected. The table below compares the DC50 values of this compound with other SNIPER(ABL) compounds incorporating different ABL inhibitors and IAP ligands.

| Compound | ABL Inhibitor | IAP Ligand | DC50 (µM) for BCR-ABL Degradation |

| This compound | Imatinib | LCL161 derivative | 10 [2][3][4] |

| SNIPER(ABL)-049 | Imatinib | Bestatin | 100[2] |

| SNIPER(ABL)-050 | Imatinib | MV-1 | > 10[2] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20[2] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | 5[2] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[2] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3[2] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[2] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01[3] |

Data obtained from studies in K562 cells.

Cellular Activity

While specific IC50 values for this compound are not detailed in the primary literature, the more potent analog, SNIPER(ABL)-39, which has a DC50 of 10 nM, exhibits a growth inhibitory IC50 of approximately 10 nM in CML cell lines (K562, KCL-22, and KU812). This suggests a strong correlation between BCR-ABL degradation and the inhibition of cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Cell Culture

-

Cell Lines: K562 and KU812 (human CML cell lines).

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with this compound.

-

Cell Seeding: Seed K562 or KU812 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

-

Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR (or ABL), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control.

shRNA-mediated Knockdown of cIAP1 and XIAP

This protocol is used to confirm the involvement of cIAP1 and XIAP in this compound-mediated degradation.

-

shRNA Transduction: Transduce K562 cells with lentiviral particles containing shRNAs targeting cIAP1, XIAP, or a non-targeting control.

-

Selection: Select for transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.

-

Knockdown Confirmation: Confirm the knockdown of cIAP1 and XIAP by Western blotting.

-

SNIPER Treatment: Treat the knockdown and control cells with this compound (e.g., 10 µM) for 24 hours.

-

Analysis: Assess the degradation of BCR-ABL by Western blotting as described in section 4.2. A reduction in BCR-ABL degradation in the knockdown cells compared to the control cells indicates the involvement of the targeted IAP.

Cycloheximide Chase Assay

This assay is used to determine the effect of this compound on the half-life of the BCR-ABL protein.

-

Cell Treatment: Treat K562 cells with a protein synthesis inhibitor, cycloheximide (CHX; 10 µg/mL), in the presence or absence of this compound (e.g., 30 nM for a more potent analog like SNIPER(ABL)-39).

-

Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Analysis: Analyze the levels of BCR-ABL protein at each time point by Western blotting. A faster decrease in the BCR-ABL protein level in the presence of this compound indicates an accelerated degradation rate.

Signaling Pathway Analysis

BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Key downstream effectors include STAT5 and CrkL. Treatment with this compound leads to the degradation of BCR-ABL, which in turn results in the decreased phosphorylation of these downstream targets.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the conjugation of the imatinib and LCL161 derivative moieties via a PEG linker. The general steps include:

-

Synthesis of the Imatinib-linker intermediate: An appropriate derivative of imatinib is synthesized with a reactive group for linker conjugation.

-

Synthesis of the LCL161-linker intermediate: The LCL161 derivative is similarly prepared with a compatible reactive group.

-

Conjugation: The two intermediates are reacted together to form the final this compound molecule.

-

Purification: The final product is purified using techniques such as column chromatography and HPLC to ensure high purity.

Conclusion

This compound represents a promising targeted protein degrader for the treatment of CML. Its ability to induce the degradation of BCR-ABL through the recruitment of IAP E3 ligases provides a distinct mechanism of action compared to traditional tyrosine kinase inhibitors. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches for its evaluation, serving as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further optimization of the SNIPER platform may lead to the development of even more potent and selective degraders for BCR-ABL and other oncogenic proteins.

References

- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Core Principles of SNIPER Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) technology represents a novel and powerful strategy in the field of targeted protein degradation. This approach utilizes chimeric small molecules to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, including those traditionally considered "undruggable."[1][2][] This technical guide provides a comprehensive overview of the core principles of SNIPER technology, detailing its mechanism of action, key molecular components, and the experimental protocols required for its successful implementation and validation.

Core Principles of SNIPER Technology

SNIPER technology is a subset of a broader class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[4] What distinguishes SNIPERs is their specific recruitment of the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases to mediate the degradation of a target protein.[2][]

The fundamental principle of SNIPER technology lies in the design of heterobifunctional molecules. These molecules consist of three key components:

-

A ligand for the protein of interest (POI): This component specifically binds to the target protein that is intended for degradation. The choice of this ligand is crucial for the selectivity of the SNIPER molecule.

-

A ligand for an Inhibitor of Apoptosis Protein (IAP): This moiety recruits an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP.[2][]

-

A linker: This chemical tether connects the POI ligand and the IAP ligand, enabling the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP.[4]

The formation of this ternary complex is the critical event that initiates the degradation process. By bringing the target protein into close proximity with the IAP E3 ligase, the SNIPER molecule facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[]

The SNIPER-Mediated Degradation Signaling Pathway

The signaling cascade initiated by a SNIPER molecule involves a series of well-defined steps within the ubiquitin-proteasome system.

Ternary Complex Formation

The process begins with the SNIPER molecule simultaneously binding to the target protein and an IAP E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the efficiency of protein degradation.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the RING finger domain of the IAP E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which serves as a degradation signal.

Proteasomal Degradation

The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome is a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins. The 19S regulatory particle of the proteasome recognizes the polyubiquitin chain, unfolds the target protein, and translocates it into the 20S core particle, where it is degraded into small peptides.

Differential Degradation of IAPs

An interesting feature of SNIPERs is their ability to induce the degradation of not only the target protein but also the recruited IAPs, such as cIAP1 and XIAP.[6][7] The degradation of cIAP1 is often triggered by the binding of the IAP antagonist portion of the SNIPER, leading to autoubiquitination and subsequent degradation.[6][7] In contrast, the degradation of XIAP and the target protein typically requires the formation of the ternary complex.[6][7] This dual activity can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[]

Quantitative Data on SNIPER-Mediated Protein Degradation

The efficacy of SNIPER molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize quantitative data for a selection of SNIPER molecules targeting various proteins.

| SNIPER Molecule | Target Protein | IAP Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | K562 | 300 | Not Reported | [8] |

| SNIPER(ER)-87 | ERα | LCL161 derivative | MCF-7 | 3 | >90 | [8] |

| SNIPER-21 | CRABP-II | Bestatin | HT1080 | ~1000 | Not Reported | [7] |

| SNIPER-5 | BCR-ABL | Not Specified | K562 | ~100 | >80 | [7] |

| SNIPER-12 | BTK | Aminopyrazole derivative | THP-1 | 182 | Not Reported | [7] |

| SNIPER Molecule | Target Protein | Treatment Time (h) | Concentration (µM) | % Degradation | Reference |

| SNIPER-7 | BRD4 | 6 | 0.1 | >80 | [7] |

| SNIPER-7 | cIAP1 | 6 | 0.1 | >90 | [7] |

| SNIPER-7 | XIAP | 6 | 0.1 | ~50 | [7] |

| SNIPER-34 | HDAC1 | 24 | Not Specified | Significant | [7] |

| SNIPER-34 | HDAC6 | 24 | Not Specified | Significant | [7] |

| SNIPER-34 | HDAC8 | 24 | Not Specified | Significant | [7] |

Experimental Protocols

The development and validation of SNIPER molecules involve a series of well-defined experimental procedures.

General Synthesis of SNIPER Molecules

The synthesis of a SNIPER molecule is a multi-step process that involves the conjugation of the POI ligand and the IAP ligand through a suitable linker. A common strategy involves a convergent synthesis approach where the POI ligand and the IAP ligand are functionalized with reactive groups that can be coupled to a linker moiety. Solid-phase synthesis has also been employed for the rapid generation of SNIPER libraries with varying linker lengths and compositions.[9]

General Steps:

-

Functionalization of Ligands: Introduce a reactive functional group (e.g., amine, carboxylic acid, alkyne, azide) onto the POI ligand and the IAP ligand at a position that does not interfere with their binding to their respective target proteins.

-

Linker Synthesis: Synthesize a linker with complementary reactive groups at its termini. Polyethylene glycol (PEG) linkers of varying lengths are commonly used to provide solubility and flexibility.

-

Conjugation: React the functionalized POI ligand and IAP ligand with the bifunctional linker to form the final SNIPER molecule. Common conjugation chemistries include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and ether formation.

-

Purification and Characterization: Purify the synthesized SNIPER molecule using techniques such as high-performance liquid chromatography (HPLC) and characterize its identity and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation Analysis

Western blotting is the most common method to quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER molecule or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

In Vivo Ubiquitination Assay

This assay is used to confirm that the SNIPER-mediated protein degradation is dependent on the ubiquitin-proteasome system.

Protocol:

-

Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (e.g., with a FLAG or HA tag) and a tagged ubiquitin (e.g., His-ubiquitin). Treat the transfected cells with the SNIPER molecule and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.

-

Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using an antibody against its tag (e.g., anti-FLAG or anti-HA antibody) conjugated to agarose beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His or anti-ubiquitin antibody) to detect the polyubiquitinated target protein.

Visualizations

Signaling Pathway

References

- 1. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - mahyarnajibi/SNIPER: SNIPER / AutoFocus is an efficient multi-scale object detection training / inference algorithm [github.com]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SNIPER(ABL)-058 and IAP-mediated Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNIPER(ABL)-058, a novel protein degrader targeting the oncogenic BCR-ABL protein. It delves into the core mechanism of action, which leverages the cellular ubiquitin-proteasome system through the recruitment of Inhibitor of Apoptosis Proteins (IAPs). This document details the underlying principles of IAP-mediated ubiquitination, presents quantitative data on the efficacy of this compound and related compounds, and provides detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts and methodologies discussed.

Introduction: The SNIPER Platform and Targeted Protein Degradation

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address diseases driven by aberrant proteins that are difficult to target with conventional inhibitors. The Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) platform represents a novel approach within this field. SNIPERs are chimeric molecules designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[1]

SNIPER molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This design facilitates the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This guide focuses on this compound, a compound specifically designed to degrade the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2]

The Core Mechanism: this compound and IAP-Mediated Ubiquitination

This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.[2] This strategic design allows this compound to simultaneously bind to the BCR-ABL protein and recruit IAP E3 ligases, specifically cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[2]

The recruitment of cIAP1 and XIAP to the BCR-ABL protein initiates the process of polyubiquitination. Ubiquitin, a small regulatory protein, is enzymatically attached to lysine residues on the target protein in a stepwise cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The IAPs, acting as the E3 ligases in this context, catalyze the final step of transferring ubiquitin to the BCR-ABL protein. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

The IAP Family of E3 Ubiquitin Ligases

The IAP family of proteins are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. While initially identified for their role in apoptosis inhibition, IAPs are now recognized as key regulators of various cellular processes, including signal transduction and inflammation, primarily through their E3 ligase function.

Signaling Pathway of this compound Action

The mechanism of this compound-induced degradation of BCR-ABL can be visualized as a sequential process.

Quantitative Data Presentation

The efficacy of this compound and other SNIPER(ABL) compounds has been evaluated in various in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency of SNIPER(ABL) Compounds

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (µM) | Target Cell Line(s) | Reference |

| This compound | Imatinib | LCL161 derivative | 10 | K562 | [1][3] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 | K562 | [1] |

| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 | K562 | [1] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | K562 | [3] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 | [3] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 | [3] |

DC50 (Degradation Concentration 50) is the concentration of the compound required to achieve 50% degradation of the target protein.

Table 2: Dose-Response of this compound on BCR-ABL Degradation in K562 Cells

| This compound Concentration (nM) | BCR-ABL Degradation (%) | Downstream Effect | Reference |

| 10 | Effective Knockdown | Decreased pSTAT5 & pCrkL | [2] |

| 100 | Maximum Efficacy | Profound inhibition of pSTAT5 | [2] |

| >100 | "Hook Effect" Observed (Decreased Efficacy) | - | [2] |

Note: Specific percentage degradation values at each concentration are not consistently reported in the publicly available literature. The table reflects the qualitative descriptions of efficacy.

Table 3: Time-Course Analysis of this compound Action

| Treatment Duration | Event | Cell Line | Reference |

| 24 hours | Standard period for DC50 determination | CML cell lines | [2] |

Table 4: Comparison of this compound and Imatinib

| Feature | This compound | Imatinib | Reference |

| Mechanism of Action | Induces BCR-ABL degradation | Inhibits BCR-ABL kinase activity | [2] |

| Effect on Total BCR-ABL Protein | Reduces protein levels | No effect on total protein levels | [2] |

| Downstream Signaling | More complete and sustained pathway suppression | Reduces phosphorylation | [2] |

| Potential Advantage | Overcomes resistance mediated by kinase domain mutations and eliminates scaffolding functions | Well-established clinical efficacy | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blot Analysis for BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL and downstream signaling proteins in response to this compound treatment.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture K562 cells in appropriate media. Seed cells and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCR-ABL, phosphorylated STAT5, phosphorylated CrkL, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Ubiquitination Assay

This assay confirms the ability of this compound to induce the ubiquitination of BCR-ABL in the presence of IAP E3 ligases.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, ATP, and the E3 ligase (recombinant cIAP1 or XIAP).

-

Addition of Substrate and SNIPER: Add the substrate (recombinant BCR-ABL) and this compound to the reaction mixture. Include a control reaction without this compound.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BCR-ABL antibody to detect the higher molecular weight smear indicative of polyubiquitination.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the effect of this compound on the half-life of the BCR-ABL protein.

Methodology:

-

Cell Treatment: Treat K562 cells with this compound or vehicle control for a predetermined period.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX), an inhibitor of protein synthesis, to the cell cultures.

-

Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

-

Protein Analysis: Prepare cell lysates and analyze the levels of BCR-ABL protein at each time point by Western blotting.

-

Half-Life Calculation: Determine the rate of BCR-ABL degradation and calculate its half-life in the presence and absence of this compound.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of CML cells.

Methodology:

-

Cell Seeding: Seed K562 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue).

-

Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for the targeted degradation of the oncoprotein BCR-ABL. By recruiting the E3 ubiquitin ligases cIAP1 and XIAP, it effectively induces the proteasomal degradation of its target, leading to the inhibition of downstream signaling pathways and suppression of CML cell growth. The data presented in this guide highlight its potential as a therapeutic agent, particularly for overcoming resistance to traditional kinase inhibitors.

Future research in this area will likely focus on optimizing the potency and pharmacokinetic properties of SNIPER(ABL) compounds. Further elucidation of the ternary complex structure and the dynamics of IAP recruitment will be crucial for the rational design of next-generation protein degraders. The principles outlined in this guide provide a solid foundation for researchers and drug developers working to advance this exciting field of targeted protein degradation.

References

Unveiling the Architecture of a Targeted Protein Degrader: A Technical Guide to SNIPER(ABL)-058

For researchers and scientists at the forefront of oncology and drug development, the emergence of targeted protein degradation offers a novel therapeutic paradigm. Among the innovative molecules in this class is SNIPER(ABL)-058, a "Specific and Nongenetic IAP-dependent Protein Eraser" engineered to eliminate the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This guide provides an in-depth technical overview of the core structural components of this compound, its mechanism of action, and the experimental framework used for its characterization.

Core Structural Components

This compound is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery. Its architecture consists of three key moieties: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker to connect them.[][2]

| Component | Chemical Moiety | Function |

| Target-binding Ligand | Imatinib | Binds to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL protein.[3][4][5] |

| E3 Ligase-recruiting Ligand | LCL161 derivative | Binds to the Inhibitor of Apoptosis Protein (IAP), functioning as an E3 ubiquitin ligase.[3][4][5] |

| Linker | Polyethylene glycol (PEG) | Connects the Imatinib and LCL161 derivative moieties, providing flexibility and optimizing the spatial orientation for ternary complex formation.[3][4][6] |

The choice of Imatinib as the targeting ligand leverages its well-established specificity for the ABL kinase.[3] The LCL161 derivative recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), which possess E3 ubiquitin ligase activity.[][3] The polyethylene glycol linker's length and composition are critical for enabling the simultaneous binding of this compound to both BCR-ABL and IAP, forming a productive ternary complex.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates by inducing the proximity of BCR-ABL to the IAP E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery. This process effectively eliminates the oncogenic BCR-ABL protein from the cell.[][2][3]

Caption: Mechanism of this compound-induced BCR-ABL degradation.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Notably, a reduction in the phosphorylation of substrates like STAT5 and CrkL is observed following treatment with this compound.[3][7]

Caption: Simplified BCR-ABL downstream signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes key performance metrics.

| Parameter | Value | Cell Lines | Description |

| DC50 | 10 μM | CML cell lines | The concentration of this compound required to degrade 50% of the BCR-ABL protein.[2][3][4][5][8][9][10] |

| Effective Knockdown Concentration | 10 nM | K562, KU812 | The concentration at which significant BCR-ABL protein reduction is observed.[3] |

| Maximum Efficacy Concentration | ~100 nM | K562, KU812 | The concentration at which the most potent BCR-ABL degradation is observed.[3] |

| BCR-ABL Half-life Reduction | ~2 hours | Not specified | The apparent half-life of the BCR-ABL protein in the presence of this compound.[3] |

Experimental Protocols

The characterization of this compound involves a series of well-defined experimental procedures to assess its synthesis, mechanism of action, and cellular activity.

Synthesis of this compound

The synthesis is a multi-step process involving the chemical conjugation of the three core components.

Caption: General workflow for the synthesis of this compound.

-

Modification of Ligands : Imatinib and the LCL161 derivative are chemically modified to introduce a reactive functional group for linker attachment.

-

Linker Attachment : The polyethylene glycol linker is conjugated to one of the modified ligands.

-

Final Conjugation : The ligand-linker intermediate is then reacted with the second modified ligand to form the final this compound molecule.[3]

-

Purification : The crude product is purified using standard techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.[3]

-

Structural Verification : The final compound's structure is confirmed using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation

A series of cell-based assays are employed to determine the biological activity of this compound.

-

Cell Culture : CML cell lines, such as K562 and KU812, which endogenously express the BCR-ABL protein, are cultured under standard conditions.[3]

-

Compound Treatment : Cells are treated with varying concentrations of this compound for specific time periods (e.g., 6, 24 hours).[3][6]

-

Western Blotting/Immunoblotting :

-

Purpose : To quantify the levels of BCR-ABL and downstream signaling proteins.

-

Methodology :

-

Cell Lysates Preparation: Treated cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for BCR-ABL, phosphorylated STAT5, phosphorylated CrkL, and a loading control (e.g., GAPDH or β-tubulin). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

Signal Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein levels.[3]

-

-

-

Cycloheximide Chase Assay :

-

Purpose : To confirm that the reduction in BCR-ABL levels is due to increased degradation rather than inhibition of protein synthesis.

-

Methodology :

-

Cells are pre-treated with cycloheximide, a protein synthesis inhibitor.

-

Subsequently, cells are treated with this compound.

-

Cell samples are collected at various time points, and BCR-ABL levels are analyzed by Western blotting. A faster decrease in BCR-ABL levels in the presence of this compound indicates accelerated degradation.[3]

-

-

-

Quantitative Reverse Transcription PCR (qRT-PCR) :

-

Purpose : To ensure that this compound does not affect the transcription of the BCR-ABL gene.

-

Methodology :

-

RNA is extracted from cells treated with this compound.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The levels of BCR-ABL mRNA are quantified by PCR using specific primers and probes. No change in mRNA levels confirms that the compound acts at the protein level.[3]

-

-

-

Cell Viability/Proliferation Assays :

-

Purpose : To assess the effect of BCR-ABL degradation on the viability and growth of CML cells.

-

Methodology : Assays such as MTT or CellTiter-Glo are used to measure cell viability after treatment with this compound. A decrease in cell viability would correlate with the degradation of the oncogenic driver protein.[7]

-

References

- 2. SNIPER | TargetMol [targetmol.com]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SNIPERs | 降解剂 | MCE [medchemexpress.cn]

- 10. Imatinib | MCE 生命科学试剂服务商 [medchemexpress.cn]

SNIPER(ABL)-058: A Technical Guide to Target Protein Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein specificity of SNIPER(ABL)-058, a novel protein degrader. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes.

Core Concept: Targeted Protein Degradation

This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser." It is a chimeric molecule designed to selectively eliminate the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Unlike traditional inhibitors that only block the function of a target protein, this compound facilitates its complete removal from the cell.

This is achieved by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway. This compound acts as a molecular bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase, which tags the target for destruction by the proteasome.

Mechanism of Action

This compound is a heterobifunctional molecule, comprising three key components:

-

A Target-Binding Ligand: An Imatinib moiety that specifically binds to the ABL kinase domain of the BCR-ABL protein.

-

An E3 Ligase-Recruiting Ligand: A derivative of LCL161, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1) and the X-linked inhibitor of apoptosis protein (XIAP), both of which are E3 ubiquitin ligases.[1]

-

A Linker: A polyethylene glycol (PEG) linker that connects the two ligands, providing the optimal spatial orientation for the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1]

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. Poly-ubiquitination of BCR-ABL marks it for recognition and subsequent degradation by the 26S proteasome.[1] Notably, this process also leads to the autoubiquitination and degradation of cIAP1.[2]

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound in degrading its target protein is quantified by its DC50 value, which is the concentration of the compound required to induce 50% degradation of the target protein.

| Compound | Target Protein | DC50 | Cell Lines | Reference |

| This compound | BCR-ABL | 10 μM | CML Cell Lines | [3][4][5][6] |

Experimental Protocols

Determination of DC50 for BCR-ABL Degradation

This protocol outlines the key steps for determining the DC50 value of this compound for the degradation of the BCR-ABL protein in CML cell lines.

Figure 2: Experimental Workflow for DC50 Determination.

Materials and Reagents:

-

Cell Line: K562 (or other suitable CML cell line expressing BCR-ABL)

-

Compound: this compound

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-BCR-ABL, Mouse anti-GAPDH (or other suitable loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed K562 cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the different concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

-

Signal Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the intensity of the BCR-ABL and loading control bands. Normalize the BCR-ABL signal to the loading control. Plot the normalized BCR-ABL levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Target Protein Specificity

The specificity of this compound is primarily determined by the Imatinib component, which directs the molecule to the BCR-ABL protein. However, as with any targeted therapy, off-target effects are a consideration.

-

Primary Target: BCR-ABL. The molecule is designed for high-affinity binding to the ABL kinase domain.

-

Known Off-Targets:

A comprehensive assessment of the broader kinase selectivity and the impact on the global proteome would require further studies, such as kinome profiling and quantitative proteomics.

Conclusion

This compound represents a promising strategy for the targeted degradation of the oncoprotein BCR-ABL. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a distinct therapeutic advantage over traditional kinase inhibition. The specificity of this compound is primarily directed by its Imatinib component, with a known and mechanistically coupled effect on the E3 ligase cIAP1. Further investigation into its broader selectivity profile will be crucial for its continued development as a potential therapeutic agent for Chronic Myeloid Leukemia.

References

- 1. Buy this compound [smolecule.com]

- 2. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SNIPER | TargetMol [targetmol.com]

In Vitro Characterization of SNIPER(ABL)-058: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of SNIPER(ABL)-058, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of targeted protein degraders.

Core Mechanism of Action

This compound is a heterobifunctional molecule that consists of three key components: an Imatinib moiety that binds to the BCR-ABL protein, a derivative of LCL161 that binds to Inhibitor of Apoptosis Proteins (IAPs), and a polyethylene glycol (PEG) linker that connects the two.[1] This design enables the recruitment of the cellular E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein.[1] This induced proximity facilitates the polyubiquitination of BCR-ABL, marking it for subsequent degradation by the proteasome. This targeted degradation approach offers a potential therapeutic strategy for Chronic Myeloid Leukemia (CML), a disease driven by the constitutive kinase activity of BCR-ABL.[1]

Quantitative In Vitro Activity

The in vitro efficacy of this compound and its analogues has been quantified through various assays, primarily focusing on its degradation potency and binding affinities.

| Parameter | Molecule | Value | Target/Cell Line | Notes |

| DC50 | This compound | 10 µM | BCR-ABL in CML cell lines | Concentration for 50% degradation of BCR-ABL. |

| IC50 | SNIPER(ABL)-039 | 0.54 nM | ABL | As a proxy for ABL binding affinity. SNIPER(ABL)-039 contains the same IAP ligand as this compound but is conjugated to Dasatinib. |

| IC50 | SNIPER(ABL)-039 | 10 nM | cIAP1 | As a proxy for cIAP1 binding affinity. |

| IC50 | SNIPER(ABL)-039 | 12 nM | cIAP2 | As a proxy for cIAP2 binding affinity. |

| IC50 | SNIPER(ABL)-039 | 50 nM | XIAP | As a proxy for XIAP binding affinity. |

-

DC50 (Degradation Concentration 50): The concentration of the compound required to induce 50% degradation of the target protein.

-

IC50 (Inhibitory Concentration 50): The concentration of the compound required to inhibit the binding of a probe to the target protein by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound. The following protocols are based on established methods for characterizing SNIPER and PROTAC molecules.

Cell Culture

-

Cell Lines: K562 and KU812 (human CML cell lines) are commonly used as they endogenously express the BCR-ABL fusion protein.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BCR-ABL Degradation

This assay is fundamental to quantify the degradation of BCR-ABL protein induced by this compound.

-

Cell Treatment: Seed K562 or KU812 cells in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The level of BCR-ABL is normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.

Cell Viability Assay

This assay assesses the effect of BCR-ABL degradation on the viability of CML cells.

-

Cell Seeding: Seed K562 or KU812 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.

-

Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Data Analysis: The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control. The IC50 value (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism and experimental evaluation of this compound.

Caption: Mechanism of Action of this compound.

Caption: In Vitro Characterization Workflow.

References

Methodological & Application

Application Notes and Protocols for SNIPER(ABL)-058 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This molecule is a chimeric compound that conjugates Imatinib, a potent ABL kinase inhibitor, with a ligand for the Inhibitor of Apoptosis Proteins (IAPs), LCL161 derivative.[1] This dual-functionality allows this compound to recruit the cellular E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors by eliminating the target protein entirely.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system. The Imatinib moiety binds to the BCR-ABL protein, while the IAP ligand moiety recruits cIAP1 and XIAP. This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. This degradation leads to the suppression of downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, which are critical for the proliferation of CML cells.[1]

Quantitative Data Summary

| Parameter | Value | Cell Lines | Reference |

| DC₅₀ | 10 µM | CML cell lines | [1] |

| Maximal Efficacy Concentration | ~100 nM | K562, KU812 | [1] |

| Observed "Hook Effect" | At concentrations higher than optimal | Not specified | [1] |

Experimental Protocols